[4-bromo-2-[(E)-[[2-(4-chlorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate
CAS No.:
Cat. No.: VC16130221
Molecular Formula: C22H15BrCl2N2O4
Molecular Weight: 522.2 g/mol
* For research use only. Not for human or veterinary use.
![[4-bromo-2-[(E)-[[2-(4-chlorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate -](/images/structure/VC16130221.png)
Specification
Molecular Formula | C22H15BrCl2N2O4 |
---|---|
Molecular Weight | 522.2 g/mol |
IUPAC Name | [4-bromo-2-[(E)-[[2-(4-chlorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate |
Standard InChI | InChI=1S/C22H15BrCl2N2O4/c23-15-5-10-20(31-22(29)18-3-1-2-4-19(18)25)14(11-15)12-26-27-21(28)13-30-17-8-6-16(24)7-9-17/h1-12H,13H2,(H,27,28)/b26-12+ |
Standard InChI Key | BHGQCPTUMIDKJJ-RPPGKUMJSA-N |
Isomeric SMILES | C1=CC=C(C(=C1)C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=O)COC3=CC=C(C=C3)Cl)Cl |
Canonical SMILES | C1=CC=C(C(=C1)C(=O)OC2=C(C=C(C=C2)Br)C=NNC(=O)COC3=CC=C(C=C3)Cl)Cl |
Introduction
Chemical Structure and Nomenclature
Molecular Formula and Mass
The molecular formula of “[4-bromo-2-[(E)-[[2-(4-chlorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate” is , with an average molecular mass of 522.176 g/mol and a monoisotopic mass of 519.959224 g/mol . These values reflect the compound's significant molecular complexity due to the presence of halogen atoms (bromine and chlorine) and multiple functional groups.
Structural Description
The compound is composed of a brominated phenyl group linked to a chlorobenzoate moiety via a hydrazinylidene linkage. The presence of an (E)-configuration in the hydrazinylidene group indicates geometric stereoisomerism around the double bond between nitrogen and carbon atoms . The structure also includes a chlorophenoxyacetyl substituent, which contributes to its chemical reactivity and potential biological activity.
IUPAC Name
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is “Benzoic acid, 2-chloro-, 4-bromo-2-[(E)-[2-[2-(4-chlorophenoxy)acetyl]hydrazinylidene]methyl]phenyl ester” . This nomenclature accurately describes the molecular connectivity and functional groups present.
Physical and Chemical Properties
Physical State and Appearance
Based on its molecular composition, “[4-bromo-2-[(E)-[[2-(4-chlorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate” is likely a crystalline solid at room temperature due to its high molecular weight and aromatic structure . Its physical appearance may range from pale yellow to white crystals, typical for halogenated aromatic compounds.
Solubility
The solubility profile of this compound is influenced by its hydrophobic aromatic rings and polar functional groups. It exhibits low aqueous solubility () but may dissolve in organic solvents such as dimethyl sulfoxide (DMSO), acetone, or ethanol .
Partition Coefficient (logPlogPlogP)
The partition coefficient () indicates significant lipophilicity, suggesting that the compound preferentially partitions into lipid environments rather than aqueous phases . This property is critical for understanding its behavior in biological systems.
Hydrogen Bonding
The molecule contains nine hydrogen bond acceptors and one hydrogen bond donor . These characteristics are essential for predicting intermolecular interactions, such as binding affinity to proteins or other biomolecules.
Synthesis Pathways
General Synthetic Approach
The synthesis of “[4-bromo-2-[(E)-[[2-(4-chlorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate” involves multi-step organic reactions starting from benzoic acid derivatives. Key steps include bromination, chlorination, esterification, and hydrazone formation .
Bromination Reaction
Bromination typically occurs via electrophilic substitution using bromine or bromine-containing reagents in an inert solvent like dichloromethane .
Hydrazone Formation
The hydrazone linkage is formed by reacting hydrazine derivatives with aldehydes or ketones under acidic or basic conditions . This step introduces the (E)-configuration around the double bond.
Esterification
The final step involves esterification with chlorobenzoic acid using coupling agents such as dicyclohexylcarbodiimide (DCC) .
Applications in Scientific Research
Material Science Applications
Halogenated aromatic compounds are often used in material science for designing polymers or liquid crystals due to their rigidity and electronic properties .
Toxicological Profile
Acute Toxicity
While specific toxicological data for “[4-bromo-2-[(E)-[[2-(4-chlorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate” are unavailable, related halogenated compounds exhibit moderate toxicity due to their ability to disrupt cellular membranes .
Environmental Impact
The compound's low aqueous solubility suggests limited mobility in aquatic environments but potential bioaccumulation due to its high .
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